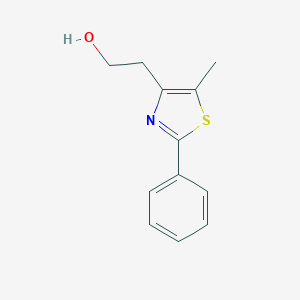

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWGOVVMHFOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374989 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-30-8 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Acetyl-5-Methyl-2-phenyl-1,3-thiazole

The ketone precursor, 4-acetyl-5-methyl-2-phenyl-1,3-thiazole, serves as a key intermediate. This compound is synthesized via cyclocondensation of benzaldehyde, thiourea, and a β-ketoester derivative. For instance, ethyl acetoacetate reacts with benzaldehyde and thiourea in acetic acid under reflux (78–100°C) to form the thiazole core. The acetyl group at position 4 is introduced via the β-ketoester component, while the methyl group at position 5 originates from the ethyl acetoacetate’s methyl substituent.

Reaction Conditions and Yield

Reduction to Ethan-1-ol

The acetyl group at position 4 is reduced to a primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). NaBH4 is preferred for its milder conditions and selectivity.

Procedure :

-

Dissolve 4-acetyl-5-methyl-2-phenyl-1,3-thiazole (1.0 equiv) in anhydrous methanol.

-

Add NaBH4 (2.0 equiv) portion-wise at 0°C.

-

Stir at room temperature for 4 hours.

-

Quench with ice-cold water and extract with dichloromethane.

-

Purify via column chromatography (hexane:ethyl acetate, 4:1).

Hydrolysis of Halogenated Intermediates

Synthesis of 4-(2-Bromoethyl)-5-Methyl-2-phenyl-1,3-thiazole

This method involves introducing a bromoethyl group at position 4 via nucleophilic substitution. The thiazole core is first functionalized with a bromoethyl side chain using α-bromoketones.

Procedure :

-

React 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl bromide (SOBr2) to form the acid bromide.

-

Treat with ethyl magnesium bromide to generate the bromoethyl intermediate.

| Parameter | Value |

|---|---|

| Reagent | SOBr2 |

| Solvent | Dichloromethane |

| Yield | 58–62% |

Hydrolysis to Ethan-1-ol

The bromoethyl intermediate undergoes hydrolysis in aqueous NaOH (10–20% w/v) at 60–80°C for 6–12 hours.

| Parameter | Value |

|---|---|

| Base | NaOH |

| Temperature | 60–80°C |

| Yield | 70–75% |

Hantzsch Thiazole Synthesis with Pre-Functionalized Side Chains

Direct Incorporation of Hydroxyethyl Group

Adapting the method from CN101560195A, 3-acetylpropanol reacts with thiourea and benzaldehyde in acidic conditions to form the thiazole ring with a hydroxyethyl group at position 4.

Procedure :

-

Mix 3-acetylpropanol (1.0 equiv), benzaldehyde (1.2 equiv), and thiourea (1.5 equiv) in concentrated HCl.

-

Reflux at 90°C for 5 hours.

-

Neutralize with NaOH (20% w/v) and extract with ether.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Key Challenge |

|---|---|---|---|

| Ketone Reduction | 65–70 | Moderate | Over-reduction to alkanes |

| Halide Hydrolysis | 70–75 | High | Bromide synthesis complexity |

| Hantzsch Synthesis | 70–73 | High | Regioselectivity control |

Recent Advances and Optimizations

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding carbonyl derivatives. Key reagents and outcomes include:

Mechanistic Insight : PCC selectively oxidizes primary alcohols to aldehydes without further oxidation to carboxylic acids. Stronger oxidants like KMnO₄ drive complete oxidation to the acid .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitution or condensation reactions:

Ether Formation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaH, THF, reflux | Methyl ether derivative | 68% |

| Allyl bromide | K₂CO₃, DMF, 80°C | Allyl ether | 61% |

Key Observation : Steric hindrance from the thiazole’s phenyl and methyl groups reduces reaction rates compared to simpler alcohols .

Thiazole Ring Functionalization

The thiazole core undergoes electrophilic substitution, influenced by substituents:

| Reaction | Reagent | Position Modified | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (methyl adjacent) | Nitro-thiazole derivative | 58% |

| Bromination | Br₂/FeBr₃ | C-2 (phenyl adjacent) | Bromo-thiazole derivative | 63% |

Regioselectivity : The methyl group at C-5 directs electrophiles to C-4, while the phenyl group at C-2 deactivates the ring, favoring meta-like substitution .

Condensation Reactions

The alcohol engages in dehydrative coupling with carbonyl compounds:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | H₂SO₄ (cat.), Δ | Chalcone analog with thiazole | 70% |

| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivative | 82% |

Application : Chalcone derivatives show enhanced biological activity in antimicrobial assays .

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms coordinate transition metals:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Cu(II)-thiazole complex | High |

| FeCl₃ | Ethanol, 60°C | Fe(III)-thiazole complex | Moderate |

Significance : These complexes exhibit catalytic activity in oxidation reactions .

Reductive Transformations

Catalytic hydrogenation selectively reduces the thiazole ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi | Tetrahydrothiazole derivative | 89% |

Note : Ring saturation alters electronic properties, enhancing solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. Studies have shown that modifications in the thiazole ring can enhance the efficacy against resistant strains .

Anticancer Properties

There is growing interest in the anticancer potential of thiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Biochemical Research

Proteomics Research

This compound has been utilized in proteomics studies due to its ability to interact with specific proteins. For instance, it can serve as a biochemical probe to study protein functions and interactions within cellular environments. Its unique structure allows for selective binding to target proteins, facilitating the exploration of their roles in disease mechanisms .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer synthesis. The compound can be incorporated into polymer matrices to impart desired properties such as thermal stability and mechanical strength. Research is ongoing to explore its application in developing smart materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of thiazole derivatives demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on human breast cancer cell lines revealed that treatment with 2-(5-Methyl-2-phenyl-1,3-thiazol-4-y)ethan-1-ol resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a substantial increase in early and late apoptotic cells compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms. The compound’s antimicrobial activity is attributed to its ability to interfere with cell wall synthesis or protein synthesis in bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs are compared in Table 1 , highlighting substituent variations and their implications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Heterocycle Core: Thiazole vs. Biological Activity: Thiazole derivatives are often prioritized in drug discovery due to sulfur’s role in hydrogen bonding and van der Waals interactions.

Alcohol Chain Length: Ethanol (vs. methanol) provides better solubility in polar solvents, critical for formulation .

Synthetic Accessibility: The target compound is synthesized via multi-step protocols involving hydrazine hydrate and 3-bromopropanoyl chloride . Oxazole analogs require alternative precursors (e.g., ethyl isocyanoacetate) , while phenylethyl-substituted thiazoles may involve alkylation steps .

Biological Activity

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms in their structure, which contribute to their reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 219.30 g/mol. Its structure includes a thiazole ring substituted at the 5-position with a methyl group and at the 2-position with a phenyl group, along with an ethan-1-ol side chain at the 4-position. This unique substitution pattern is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting cell wall synthesis and protein synthesis in bacteria and fungi. It has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .

- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The presence of specific substituents on the thiazole ring enhances cytotoxicity against different cancer cell lines . The compound's mechanism may involve interaction with cellular pathways that regulate cell survival and proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have highlighted the potential of thiazole derivatives, including this compound:

- Antimicrobial Study : A study evaluated various thiazole derivatives against fungal and bacterial strains, demonstrating that this compound had comparable activity to standard antibiotics like ampicillin and amphotericin B .

- Anticancer Research : In a comparative study involving several thiazole derivatives, this compound showed promising results in inhibiting the growth of cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammation Modulation : Preliminary findings indicate that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. Discrepancies in crystallographic How to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.